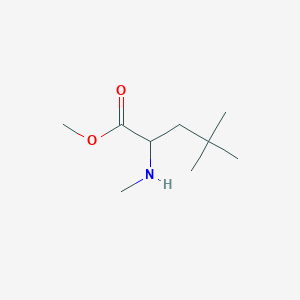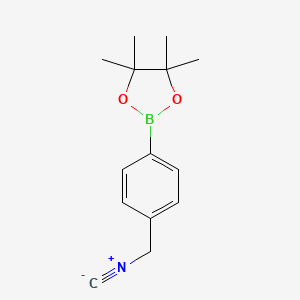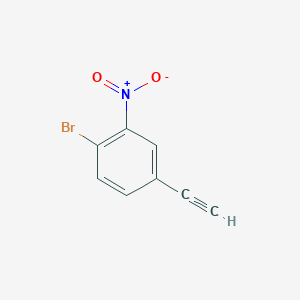
1-Bromo-4-ethynyl-2-nitrobenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Bromo-4-ethynyl-2-nitrobenzene is an aromatic compound with a benzene ring substituted with a bromine atom, an ethynyl group, and a nitro group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-Bromo-4-ethynyl-2-nitrobenzene can be synthesized through a multi-step process involving electrophilic aromatic substitution reactions. The general synthetic route includes:
Bromination: The addition of a bromine atom to the benzene ring.
Industrial Production Methods: Industrial production of this compound typically involves large-scale nitration, bromination, and ethynylation reactions under controlled conditions to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions: 1-Bromo-4-ethynyl-2-nitrobenzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other groups through nucleophilic substitution reactions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents.
Coupling Reactions: The ethynyl group can participate in coupling reactions, such as Sonogashira coupling, to form more complex molecules.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium hydroxide in polar solvents.
Reduction: Reagents like hydrogen gas with a palladium catalyst or sodium borohydride.
Coupling: Reagents like palladium catalysts and copper iodide in the presence of a base.
Major Products:
Substitution: Formation of various substituted benzene derivatives.
Reduction: Formation of 1-bromo-4-ethynyl-2-aminobenzene.
Coupling: Formation of complex aromatic compounds.
Applications De Recherche Scientifique
1-Bromo-4-ethynyl-2-nitrobenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Used in the production of advanced materials and specialty chemicals.
Mécanisme D'action
The mechanism of action of 1-Bromo-4-ethynyl-2-nitrobenzene involves its interactions with various molecular targets and pathways:
Electrophilic Aromatic Substitution: The bromine atom and nitro group influence the reactivity of the benzene ring, making it susceptible to further substitution reactions.
Reduction: The nitro group can be reduced to an amino group, altering the compound’s chemical properties and reactivity.
Coupling Reactions: The ethynyl group can form bonds with other aromatic compounds, leading to the formation of complex structures.
Comparaison Avec Des Composés Similaires
1-Bromo-4-ethynyl-2-nitrobenzene can be compared with other similar compounds, such as:
1-Bromo-2-ethynylbenzene: Lacks the nitro group, resulting in different reactivity and applications.
1-Bromo-4-nitrobenzene: Lacks the ethynyl group, affecting its potential for coupling reactions.
1-Ethynyl-4-nitrobenzene: Lacks the bromine atom, influencing its substitution reactions.
Uniqueness: this compound is unique due to the presence of all three substituents (bromine, ethynyl, and nitro groups) on the benzene ring, which imparts distinct chemical properties and reactivity.
Propriétés
Formule moléculaire |
C8H4BrNO2 |
|---|---|
Poids moléculaire |
226.03 g/mol |
Nom IUPAC |
1-bromo-4-ethynyl-2-nitrobenzene |
InChI |
InChI=1S/C8H4BrNO2/c1-2-6-3-4-7(9)8(5-6)10(11)12/h1,3-5H |
Clé InChI |
QFEHJQYNFZNESL-UHFFFAOYSA-N |
SMILES canonique |
C#CC1=CC(=C(C=C1)Br)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


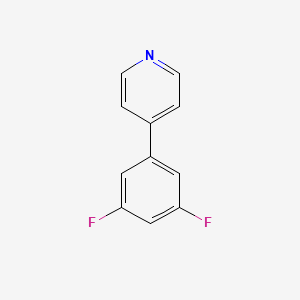
![5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)thiophene-3-carboxylicacid](/img/structure/B13571844.png)
![Ethyl2-bromo-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B13571852.png)
![2-[(1H-imidazol-2-yl)formamido]aceticacidhydrochloride](/img/structure/B13571858.png)
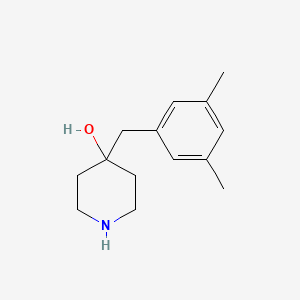
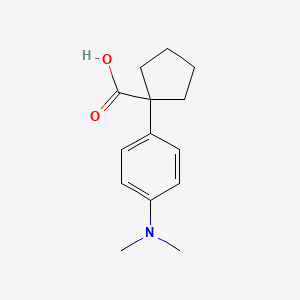
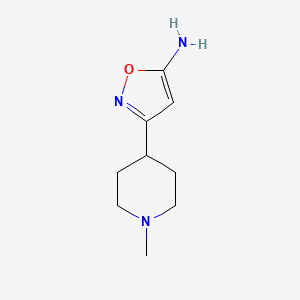
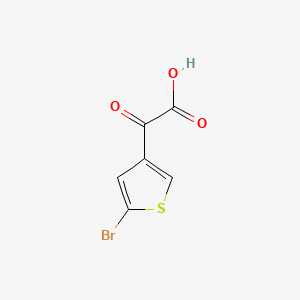
![3-Cyclobutylbicyclo[1.1.1]pentane-1-sulfonyl chloride](/img/structure/B13571885.png)
![(1R,5S)-3-benzyl-3-azabicyclo[3.1.0]hexane](/img/structure/B13571889.png)
![tert-butylN-[4-(3-hydroxyazetidin-1-yl)phenyl]carbamate](/img/structure/B13571894.png)
![3-((Benzyloxy)carbonyl)-5-methoxy-3-azabicyclo[3.1.1]heptane-1-carboxylic acid](/img/structure/B13571899.png)
